molecular formula C11H19NO4S B14802177 1-Tert-butyl 2-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate

Cat. No.: B14802177
M. Wt: 261.34 g/mol
InChI Key: CHOZATQWCASPQA-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate is a synthetic organic compound containing a pyrrolidine ring. The compound is specifically configured with a tert-butyl group at the 1st position, a methyl group at the 2nd position, a sulfanyl group at the 4th position, and two carboxylate groups attached to the 1st and 2nd positions. The specific stereochemistry (2S,4S) indicates the spatial arrangement of substituents around the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Protection and Deprotection Steps: The tert-butyl and methyl groups are introduced through protection and deprotection steps using tert-butyl and methyl esters.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the carboxylate groups.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Tert-butyl 2-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Similar structure but with an amino group instead of a sulfanyl group.

    1-tert-Butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: Contains a hydroxyl group instead of a sulfanyl group.

Uniqueness

1-Tert-butyl 2-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-sulfanylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-6-7(17)5-8(12)9(13)15-4/h7-8,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOZATQWCASPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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